molecular formula C17H18O4 B016279 cis-3,4',5-Trimethoxy-3'-hydroxystilbene CAS No. 586410-08-4

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

カタログ番号: B016279
CAS番号: 586410-08-4
分子量: 286.32 g/mol
InChIキー: UQIWTPQGJCCTPA-PLNGDYQASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

cis-3,4',5-Trimethoxy-3'-hydroxystilbene (IUPAC: 5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol) is a synthetic stilbene derivative derived from resveratrol, a naturally occurring polyphenol. With a molecular formula of C₁₇H₁₈O₄ and molecular weight of 286.32 g/mol, this compound features a cis-configuration of the double bond, methoxy groups at positions 3, 4', and 5, and a hydroxyl group at position 3' (). It is notable for its pro-apoptotic activity at nanomolar concentrations (IC₅₀ = 0.3 µM), particularly against drug-resistant leukemia cells (e.g., HL60R), surpassing the efficacy of classical chemotherapeutic agents like doxorubicin and etoposide . Its mechanism involves tubulin polymerization inhibition and cytochrome c release, triggering mitochondrial apoptosis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene typically involves the reaction of appropriate stilbene precursors under specific conditions. One common method includes the use of methoxy-substituted benzaldehyde and hydroxystilbene derivatives, followed by a series of reactions including methylation and hydroxylation .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols and hydrocarbons .

科学的研究の応用

Cancer Therapy

The primary application of cis-3,4',5-trimethoxy-3'-hydroxystilbene is in cancer research, where it exhibits notable anti-tumor properties:

  • Mechanism of Action : The compound functions as a vascular disrupting agent (VDA), targeting established tumor blood vessels to inhibit tumor growth. This is distinct from traditional angiogenesis inhibitors that prevent new blood vessel formation.
  • Inhibition of Cancer Cell Growth : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including pancreatic and breast cancer cells. It induces cell cycle arrest at the G2/M phase and enhances levels of critical mitotic checkpoint proteins such as Cyclin B and Aurora B .
  • Microtubule Dynamics : The compound disrupts tubulin polymerization, a crucial process for cell division. This action is similar to that of established chemotherapeutic agents like taxanes.

Neuroprotection and Inflammation

Beyond its applications in oncology, this compound may also have potential roles in neuroprotection and inflammation:

Drug Development

The compound's unique properties make it a candidate for further drug development:

  • Prodrug Development : Researchers are investigating modifications to improve water solubility and bioavailability through prodrug formulations. For instance, adding morpholino groups has been explored to enhance its pharmacological profile.
  • Combination Therapies : There is potential for combining this compound with other therapeutic agents to enhance efficacy against resistant cancer types.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
ResveratrolTrans-stilbene with three hydroxyl groupsAntioxidant; anti-inflammatory
Cis-StilbeneBasic stilbene structureLimited biological activity
Cis-3,4',5-trimethoxystilbeneThree methoxy groups; lacks hydroxyl at 3'Potential anti-tumor activity

The unique combination of methoxy and hydroxyl groups in this compound contributes to its distinct biological profile compared to these similar compounds.

作用機序

The primary mechanism of action of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene involves the induction of apoptosis. This is achieved through the release of cytochrome c into the cytoplasm, which is associated with the mitochondrial release of cytochrome c. Additionally, the compound suppresses tubulin polymerization, further promoting programmed cell death .

類似化合物との比較

Structural and Functional Comparison with Similar Stilbene Derivatives

Stilbenes exhibit diverse bioactivities depending on substituent patterns, stereochemistry, and methoxy/hydroxy group distribution. Below is a comparative analysis of cis-3,4',5-Trimethoxy-3'-hydroxystilbene (Compound A) with key analogues:

Resveratrol (3,4',5-trihydroxystilbene)

  • Structure : Trans-configuration with hydroxyl groups at 3, 4', and 5 positions.
  • Bioactivity : Broad-spectrum antioxidant, anti-inflammatory, and chemopreventive properties via phase II enzyme induction and COX inhibition .
  • Limitations : Low bioavailability due to rapid metabolism and poor solubility .
  • Key Difference : Compound A replaces hydroxyls with methoxy groups (except at 3'), enhancing metabolic stability and apoptotic potency .

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene)

  • Structure : Trans-configuration with methoxy groups at 3 and 5, hydroxyl at 4'.
  • Bioactivity : High bioavailability, antioxidant activity, and anticancer effects via autophagy modulation .
  • Comparison : Unlike Compound A, pterostilbene lacks the 3'-hydroxy group and cis-configuration, resulting in weaker tubulin inhibition but stronger antioxidant capacity .

Combretastatin A4 (cis-3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene)

  • Structure : Cis-configuration with methoxy groups at 3, 4, 5, and 4', hydroxyl at 3'.
  • Bioactivity : Potent vascular-disrupting agent via tubulin depolymerization .
  • Key Difference : Compound A lacks the 4-methoxy group, reducing vascular toxicity but retaining tubulin-targeted apoptosis .

3,4,5,4'-Tetramethoxystilbene (Trans-TMS)

  • Structure : Trans-configuration with methoxy groups at 3, 4, 5, and 4'.
  • Bioactivity : Moderate antiproliferative effects; less effective than cis-analogues in apoptosis induction .
  • Comparison : Compound A’s cis-configuration enhances binding to tubulin’s colchicine site, improving cytotoxicity .

Structure-Activity Relationship (SAR) Analysis

The bioactivity of stilbenes is critically influenced by:

Stereochemistry : Cis-configuration (e.g., Compound A, combretastatin A4) enhances tubulin binding and apoptosis vs. trans-isomers .

Methoxy vs. Hydroxy Substitutions : Methoxy groups improve metabolic stability and bioavailability (e.g., Compound A vs. resveratrol) . Hydroxy groups enhance antioxidant activity but reduce half-life .

Substituent Position :

  • 3'-Hydroxy group in Compound A is crucial for apoptotic activity .
  • 4'-Hydroxy in pterostilbene correlates with antioxidant potency .

Comparative Data Table

Compound This compound Resveratrol Pterostilbene Combretastatin A4
Structure Cis, 3,4',5-OMe; 3'-OH Trans, 3,4',5-OH Trans, 3,5-OMe; 4'-OH Cis, 3,4,5-OMe; 3'-OH
Molecular Weight 286.32 228.24 256.30 316.33
Key Bioactivity Tubulin inhibition, apoptosis (IC₅₀ = 0.3 µM) Antioxidant, COX inhibition Antioxidant, autophagy modulation Vascular disruption
Bioavailability Moderate (methoxy-enhanced) Low High Low
Therapeutic Highlight Drug-resistant leukemia Chemoprevention Neuroprotection Solid tumors

生物活性

Cis-3,4',5-Trimethoxy-3'-hydroxystilbene, also referred to as 11b in some studies, is a synthetic analog of resveratrol characterized by its unique structural features: three methoxy groups and a hydroxyl group. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment. This article explores its biological activity, focusing on its anti-tumor effects, mechanisms of action, and potential applications in various therapeutic areas.

Structural Characteristics

The structural configuration of this compound distinguishes it from other stilbene derivatives. The presence of methoxy groups at positions 3, 4', and 5, along with a hydroxyl group at position 3', contributes to its unique biological profile compared to compounds like resveratrol, which contains hydroxyl groups instead of methoxy groups at similar positions.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor activity across various cancer cell lines. Notable findings include:

  • Cell Proliferation Inhibition : In studies involving human pancreatic (PANC-1) and breast (MDA-MB-231) cancer cell lines, treatment with this compound resulted in reduced cell proliferation and induced cell cycle arrest at the G2/M phase. This was accompanied by an increase in mitotic checkpoint proteins such as Cyclin B and Aurora B .
  • Mechanism of Action : The compound inhibits microtubule polymerization, which is crucial for mitosis. This action is similar to that of established chemotherapeutic agents like taxanes . The inhibition of microtubule dynamics disrupts normal mitotic processes, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity of this compound compared to other stilbene derivatives:

Compound NameIC50 (µM)Cell Line TestedNotes
This compound2.1 - 6.0MCF7 (breast cancer)Stronger cytotoxic effect than resveratrol
Resveratrol10 - 30MCF7Lower cytotoxicity compared to analogs
3,4,5-trimethoxy-4′-methylthio-stilbene6.0 - 15MCF7Comparable activity but less potent

Mechanistic Insights

The mechanism underlying the anti-cancer effects of this compound involves several key pathways:

  • Cell Cycle Regulation : The compound increases levels of proteins involved in the G2/M transition, such as Cyclin B and phosphorylated histone H3. This indicates that it may effectively halt the cell cycle at critical checkpoints .
  • Apoptosis Induction : Studies have demonstrated that this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Therapeutic Applications

Given its biological activity and mechanisms of action, this compound shows promise for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth and induce apoptosis positions it as a potential candidate for developing new anti-cancer drugs targeting microtubule dynamics .
  • Neuroprotection and Inflammation : Beyond oncology, there are indications that this compound may have applications in neuroprotection and reducing inflammation due to its structural properties.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Mouse Xenograft Models : In combination with VEGF inhibitors like bevacizumab, this compound demonstrated enhanced therapeutic efficacy against established tumors in mouse models.
  • Leukemia Treatment : Animal studies have shown that this stilbene derivative can induce significant leukemic cell death without affecting normal bone marrow progenitor cells .

Q & A

Basic Questions

Q. What are the primary mechanisms by which cis-3,4',5-trimethoxy-3'-hydroxystilbene induces apoptosis?

The compound triggers apoptosis via dual pathways: (1) mitochondrial disruption, characterized by cytochrome c release into the cytosol, activating caspase-dependent apoptosis ; and (2) inhibition of microtubule polymerization by binding to tubulin, leading to mitotic arrest and subsequent cell death. These mechanisms are validated in leukemia (HL60) and ovarian cancer models using flow cytometry for mitochondrial membrane potential, Western blotting for cytochrome c, and immunofluorescence to assess microtubule dynamics .

Q. How does the cis-configuration of this stilbene derivative influence its biological activity compared to trans-isomers?

The cis-configuration enhances tubulin-binding affinity and pro-apoptotic potency. For example, this compound showed nanomolar efficacy in leukemia cells, while trans-isomers (e.g., TTAS) were less effective in melanoma models. Structural docking studies and comparative IC50 assays in isogenic cell lines are used to validate stereospecific activity .

Q. What in vitro models are commonly used to study its anticancer effects?

Key models include:

  • HL60 leukemia cells (apoptosis via mitochondrial pathway) .
  • Ovarian cancer cell lines (tubulin polymerization inhibition assessed by paclitaxel-comparative assays) .
  • B16/F10 melanoma cells (resistance studies linked to tyrosinase/Melan-A downregulation) .

Q. Which structural features contribute to its bioavailability and metabolic stability?

Methoxy groups at positions 3, 4', and 5 enhance lipophilicity and metabolic stability compared to hydroxylated analogs like resveratrol. Comparative pharmacokinetic studies in rodent models and HPLC-based stability assays in liver microsomes are critical for structural optimization .

Advanced Research Questions

Q. How can researchers experimentally validate tubulin as a direct target of this compound?

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down tubulin from cell lysates, followed by mass spectrometry .
  • In vitro tubulin polymerization assays : Monitor inhibition kinetics using turbidity measurements and compare with colchicine (a known tubulin inhibitor) .
  • Crystallography : Resolve co-crystal structures of tubulin-bound compound to identify binding sites .

Q. What experimental strategies address contradictions in apoptosis efficacy across cancer types (e.g., leukemia vs. melanoma)?

  • Transcriptomic profiling : Compare apoptotic signaling pathways (e.g., Bcl-2 family expression) in sensitive (leukemia) vs. resistant (melanoma) cells using RNA-seq .
  • Combinatorial screens : Test synergism with autophagy inhibitors (e.g., chloroquine) in resistant models, as melanoma cells often upregulate protective autophagy .
  • Isogenic cell lines : Engineer melanoma cells to overexpress pro-apoptotic proteins (e.g., Bax) and assess compound sensitivity .

Q. How can aqueous solubility challenges be overcome for in vivo applications?

  • Prodrug design : Synthesize phosphate or sulfate derivatives (e.g., water-soluble 3'-aminostilbene analogs) that hydrolyze in vivo .
  • Nanocarriers : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability, as demonstrated in vascular disruption studies .

Q. What methodologies are used to assess its vascular disrupting effects without damaging normal tissue?

  • Dynamic contrast-enhanced MRI (DCE-MRI) : Quantify tumor vascular perfusion in xenograft models pre- and post-treatment .
  • Histological staining : Use CD31 immunohistochemistry to compare tumor vs. normal organ microvessel density .

Q. How is its anti-parasitic activity evaluated in Leishmania models?

  • Promastigote culture assays : Measure LD50 values via Alamar Blue viability assays and confirm apoptosis via Annexin V/PI staining .
  • Mitochondrial depolarization : Use JC-1 dye to assess loss of membrane potential in parasites .

Q. What signaling pathways beyond apoptosis are modulated by this compound?

  • Autophagy modulation : Assess LC3-II conversion and p62 degradation via Western blotting in cancer cells .
  • Antioxidant response : Measure Nrf2 nuclear translocation and downstream targets (e.g., HO-1) using luciferase reporter assays .

Q. Data Contradiction Analysis

  • Isomer-Dependent Activity : While cis-isomers show superior tubulin binding, trans-3,4',5-trimethoxy-3'-aminostilbene (TTAS) exhibited higher anti-leishmanial activity, suggesting parasite-specific uptake or target affinity differences. Resolve via comparative metabolomics and tubulin isoform profiling .
  • Melanoma Resistance : Despite potent pro-apoptotic effects in leukemia, melanoma resistance correlates with overexpression of anti-apoptotic proteins (e.g., Mcl-1) and metabolic adaptations. Validate via CRISPR knockout models .

特性

IUPAC Name

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIWTPQGJCCTPA-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435775
Record name 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586410-08-4
Record name 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3,4',5-Trimethoxy-3'-hydroxystilbene
Reactant of Route 2
Reactant of Route 2
cis-3,4',5-Trimethoxy-3'-hydroxystilbene
Reactant of Route 3
Reactant of Route 3
cis-3,4',5-Trimethoxy-3'-hydroxystilbene
Reactant of Route 4
Reactant of Route 4
cis-3,4',5-Trimethoxy-3'-hydroxystilbene
Reactant of Route 5
Reactant of Route 5
cis-3,4',5-Trimethoxy-3'-hydroxystilbene
Reactant of Route 6
Reactant of Route 6
cis-3,4',5-Trimethoxy-3'-hydroxystilbene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。